Cas no 2138272-23-6 (Tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate)

Tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2138272-23-6
- EN300-800132
- tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate
- Tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate
-
- インチ: 1S/C16H32N2O2/c1-7-16(18(8-2)9-3)10-12-17(13-11-16)14(19)20-15(4,5)6/h7-13H2,1-6H3
- InChIKey: ZXTHHCQGCCSTQL-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC(CC)(CC1)N(CC)CC)=O
計算された属性
- せいみつぶんしりょう: 284.246378268g/mol
- どういたいしつりょう: 284.246378268g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 32.8Ų
Tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-800132-10.0g |
tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate |
2138272-23-6 | 95% | 10.0g |
$3992.0 | 2024-05-21 | |
Enamine | EN300-800132-5.0g |
tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate |
2138272-23-6 | 95% | 5.0g |
$2692.0 | 2024-05-21 | |
Enamine | EN300-800132-2.5g |
tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate |
2138272-23-6 | 95% | 2.5g |
$1819.0 | 2024-05-21 | |
Enamine | EN300-800132-1.0g |
tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate |
2138272-23-6 | 95% | 1.0g |
$928.0 | 2024-05-21 | |
Enamine | EN300-800132-0.05g |
tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate |
2138272-23-6 | 95% | 0.05g |
$780.0 | 2024-05-21 | |
Enamine | EN300-800132-0.5g |
tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate |
2138272-23-6 | 95% | 0.5g |
$891.0 | 2024-05-21 | |
Enamine | EN300-800132-0.1g |
tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate |
2138272-23-6 | 95% | 0.1g |
$817.0 | 2024-05-21 | |
Enamine | EN300-800132-0.25g |
tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate |
2138272-23-6 | 95% | 0.25g |
$855.0 | 2024-05-21 |
Tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
Tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate (CAS No. 2138272-23-6)
Tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate, with the chemical formula C₁₁H₁₈N₂O₂, is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound belongs to the class of piperidine derivatives, which are widely recognized for their role in the development of various therapeutic agents. The presence of a tert-butyl group and diethylamino substituents enhances its potential as a building block in medicinal chemistry.
The CAS number 2138272-23-6 provides a unique identifier for this compound, facilitating its recognition and classification in scientific literature and databases. This numbering system is crucial for ensuring accuracy and consistency in chemical nomenclature, which is essential for research collaboration and regulatory compliance.
In recent years, there has been a growing interest in piperidine derivatives due to their versatility in drug design. The Tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate structure offers several advantages, including improved solubility and metabolic stability, which are critical factors in the development of orally active pharmaceuticals. These properties make it a valuable candidate for further investigation in the synthesis of novel therapeutic compounds.
One of the most compelling aspects of this compound is its potential application in the development of central nervous system (CNS) drugs. Piperidine derivatives have been extensively studied for their ability to interact with various neurotransmitter receptors, making them promising candidates for treating neurological disorders. The diethylamino group in particular is known to enhance binding affinity to certain receptors, which could lead to more effective treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
Recent research has also highlighted the compound's potential in the field of anticancer therapy. Studies have shown that piperidine-based molecules can inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways involved in tumor progression. The Tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate structure, with its unique functional groups, may offer new insights into developing more effective anticancer agents.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to achieve the desired product. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the compound's structure and purity.
In addition to its pharmaceutical applications, Tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate has shown promise in material science research. Its ability to form stable complexes with other molecules makes it a useful component in the development of novel materials with enhanced properties. For instance, it could be used to create polymers with improved mechanical strength or coatings with enhanced durability.
The compound's stability under various environmental conditions is another area of interest. Research has demonstrated that it can maintain its structural integrity at elevated temperatures and acidic or basic pH levels, making it suitable for a wide range of applications where stability is critical. This characteristic is particularly important in pharmaceutical formulations where maintaining the integrity of active ingredients is essential for efficacy.
Ethical considerations are also an integral part of any research involving pharmaceutical compounds like Tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate. Ensuring that all experiments are conducted with adherence to ethical guidelines is paramount to protect both human subjects and the environment. This includes proper disposal of chemical waste and minimizing any potential environmental impact.
Future research directions for this compound include exploring its potential as an intermediate in the synthesis of more complex molecules. By understanding its reactivity patterns and interaction mechanisms, scientists can develop new methodologies for constructing intricate molecular structures that may lead to breakthroughs in drug discovery.
The role of computational chemistry in studying Tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound will behave in different environments and how it might interact with biological targets. These predictions can then be validated through experimental studies, leading to a more comprehensive understanding of its properties and potential applications.
In conclusion, Tert-butyl 4-(diethylamino)-4-ethylpiperidine-1-carboxylate (CAS No. 2138272-23-6) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing new therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play a crucial role in advancing medical science.
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